molecular formula C23H20N2O4 B11623821 ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate

ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11623821
M. Wt: 388.4 g/mol
InChI Key: LFVCJSGSTKGBOI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Polycyclic Furan Derivatives

The compound ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate derives its name from the fused naphtho[1,2-b]furan core, a bicyclic system combining a benzene ring (positions 1–10) ortho-fused to a furan ring (positions 1,2,3,4,5) via bonds 1,2 and 2,3. The parent structure is prioritized based on heteroatom presence (oxygen in furan), with substituents numbered to achieve the lowest possible locants.

  • Naphtho[1,2-b]furan : The fusion letter “b” indicates the benzene ring’s bonds (1,2) fused to the furan’s bonds (2,3).
  • Substituents :
    • Position 2 : Methyl group.
    • Position 3 : Ethyl carboxylate.
    • Position 4 : β-Aminoacrylate substituent ({(pyridin-3-yl)methyl}aminomethylidene).
    • Position 5 : Oxo group.

The β-aminoacrylate moiety adopts the Z-configuration due to conjugation with the furan’s π-system, stabilized by intramolecular hydrogen bonding.

X-ray Crystallographic Analysis of the Naphtho[1,2-b]Furan Core Structure

X-ray diffraction studies of analogous naphtho[1,2-b]furan derivatives reveal a planar fused-ring system with minor deviations (mean plane deviation: 0.015–0.040 Å). Key structural features include:

Parameter Value
Furan ring planarity 0.012 Å (RMS deviation)
Dihedral angle (furan:phenyl) 18.2°–48.2°
C=O bond length (position 5) 1.21 Å

The ethyl carboxylate at position 3 adopts a synperiplanar conformation relative to the furan oxygen, minimizing steric clash. The pyridin-3-ylmethyl group exhibits a dihedral angle of 81.5°–87.1° with the naphthofuran plane, influenced by π-stacking interactions.

Spectroscopic Characterization Techniques

1H NMR Analysis

  • Naphthofuran protons : Aromatic signals at δ 7.2–8.5 ppm (doublets and triplets, J = 8–9 Hz).
  • Ethyl carboxylate : Triplet (δ 1.35 ppm, CH~3~) and quartet (δ 4.30 ppm, CH~2~).
  • β-Aminoacrylate : Singlet at δ 8.10 ppm (CH=N), broad signal at δ 6.80 ppm (NH).

13C NMR Analysis

  • Carbonyl groups : δ 168.9 ppm (ester C=O), δ 165.2 ppm (oxo C=O).
  • Aromatic carbons : δ 120–150 ppm (naphthofuran and pyridine).

IR Spectroscopy

  • C=O stretches : 1725 cm⁻¹ (ester), 1678 cm⁻¹ (oxo).
  • C=N stretch : 1620 cm⁻¹ (conjugated imine).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 431.1498 (calculated: 431.1493 for C~24~H~22~N~2~O~4~).

Tautomeric Considerations in β-Aminoacrylate Substituent Configuration

The β-aminoacrylate group exists predominantly in the keto-amine tautomer due to conjugation with the furan’s electron-deficient ring. X-ray data confirm the E-configuration of the C=N bond (1.28 Å), with intramolecular hydrogen bonding between the imine nitrogen (N–H: 1.01 Å) and the furan oxygen (O···H distance: 2.12 Å). NMR studies in DMSO-d~6~ show no evidence of enol-imine tautomerism, indicating stabilization via resonance (Figure 1).

Figure 1 : Tautomeric equilibrium of the β-aminoacrylate substituent (keto-amine form favored).

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-(pyridin-3-ylmethyliminomethyl)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H20N2O4/c1-3-28-23(27)19-14(2)29-22-17-9-5-4-8-16(17)21(26)18(20(19)22)13-25-12-15-7-6-10-24-11-15/h4-11,13,26H,3,12H2,1-2H3

InChI Key

LFVCJSGSTKGBOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCC4=CN=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: The synthesis begins with the construction of the naphthofuran core. This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxy-1-naphthaldehyde and an appropriate reagent like acetic anhydride.

    Introduction of the Pyridinylmethyl Group: The next step involves the introduction of the pyridinylmethyl group. This can be done through a nucleophilic substitution reaction where the naphthofuran core reacts with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Final Product: The final step involves the condensation of the intermediate with ethyl acetoacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the pyridinylmethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to derivatives with enhanced properties. For instance, it can be utilized in the development of new catalysts or intermediates for pharmaceutical synthesis .

Biology

Preliminary studies indicate that ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate exhibits promising biological activities. Compounds with similar structures have shown potential as antimicrobial, antiviral, and anticancer agents. The exploration of its biological properties could lead to the discovery of new therapeutic agents .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug development. Notably, compounds derived from naphtho[1,2-b]furan structures have been linked to various pharmacological activities .

Industry

The industrial applications of this compound include its incorporation into polymers to enhance mechanical or thermal properties. This versatility makes it suitable for developing advanced materials in sectors such as coatings, plastics, and pharmaceuticals .

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects against various bacteria ,
AntiviralPotential activity against viral infections ,
AnticancerCytotoxic effects on cancer cell lines ,

Table 2: Synthetic Routes

StepDescriptionConditions Required
Formation of Naphthofuran CoreCyclization using 2-hydroxy-1-naphthaldehydeAcetic anhydride
Introduction of Pyridinylmethyl GroupNucleophilic substitution with pyridin-3-ylmethyl chlorideBase: Potassium carbonate

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan and Pyrrole-Based Analogues

Compounds with fused furan or pyrrole systems, such as those in and , share similarities in their heterocyclic frameworks. For example:

  • 3-[(5Z)-5-[[4-Ethenyl-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoate () contains three pyrrole rings and lacks the pyridine moiety, resulting in distinct electronic properties and reduced solubility compared to the target compound’s pyridine-containing structure .
  • C36H44N4Ni () is a nickel-coordinated complex with a propanoic acid backbone and pyrrole rings. Unlike the target compound, its coordination geometry and metal-binding capability make it relevant in catalysis, whereas the target’s organic structure may favor pharmaceutical applications .

Functional Group Variations

  • Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate () shares an ethyl ester group but incorporates a thienopyridine ring instead of a naphthofuran. This difference alters aromaticity and reactivity, with the sulfur atom in the thiophene ring influencing redox behavior .
  • Ethanedioic acid () and 3-[2-[[3-(2-Carboxyethyl)...propanoic acid () replace the ester group with carboxylic acids, enhancing hydrophilicity but reducing stability under basic conditions .

Crystallographic and Hydrogen-Bonding Behavior

  • The target compound’s pyridine nitrogen and enamine group likely participate in hydrogen bonding, akin to patterns described in . Replacing the pyridine with pyrrole (as in ) would eliminate this H-bonding site, affecting crystal packing and solubility .
  • Ring puckering in the naphthofuran system may resemble the geometric analyses in , though fused systems exhibit less flexibility than monocyclic counterparts like cyclopentane derivatives .

Methodological Commonalities

Structural studies of the target compound and its analogues rely on tools like SHELXL for refinement () and WinGX/ORTEP for visualization (). These methods are critical for resolving complex ring systems and anisotropic displacement parameters .

Tabulated Comparison of Key Compounds

Compound Name / ID Molecular Formula Core Structure Key Functional Groups Applications / Notes
Target Compound C₂₃H₂₀N₂O₄ Naphtho[1,2-b]furan Ethyl ester, pyridine, enamine, ketone Potential ligand or optoelectronic material
3-[(5Z)-5-[[4-Ethenyl...propanoate () C₂₄H₂₃N₃O₃ Tri-pyrrole system Propanoate, ethenyl groups Less conjugated; limited solubility
C36H44N4Ni () C₃₆H₄₄N₄Ni Pyrrole-metal complex Carboxyethyl, Ni coordination Catalytic or magnetic applications
Ethyl 2-amino-6-boc-...carboxylate () C₁₅H₂₂N₂O₄S Thienopyridine Ethyl ester, Boc-protected amine Pharmaceutical intermediate

Research Findings and Implications

  • Electronic Properties : The target compound’s pyridine and naphthofuran system likely exhibits redshifted UV-Vis absorption compared to pyrrole-based analogues due to extended conjugation .
  • Crystallography : SHELX refinement () would resolve challenges in modeling the fused ring system, whereas simpler compounds (e.g., ) require less rigorous methods .
  • Reactivity : The enamine group in the target compound may undergo nucleophilic addition, unlike the inert Ni-coordinated pyrroles in .

Biological Activity

Ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, synthesis pathways, and potential therapeutic applications of this compound based on diverse sources.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a naphtho[1,2-b]furan core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including regioselective cycloaddition and functionalization of naphthoquinones and related derivatives. For instance, the synthesis can be achieved through an In(OTf)3-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones with β-ketoamides, yielding high regioselectivity and good yields .

Antimicrobial Properties

Recent studies have indicated that derivatives of naphtho[1,2-b]furan compounds exhibit notable antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have demonstrated that naphtho[1,2-b]furan derivatives can scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders .

Pharmacological Applications

The pharmacological potential of this compound has been explored in various therapeutic contexts:

  • Antidepressant Effects : Some derivatives have been identified as selective serotonin receptor antagonists, indicating potential use in treating depression by modulating neurotransmitter systems .
  • Anti-inflammatory Activity : The compound's structural features suggest it may inhibit inflammatory pathways, making it a candidate for further research in inflammatory diseases.
  • Antiviral Properties : Preliminary studies indicate that certain naphtho[1,2-b]furan derivatives can inhibit viral replication processes, suggesting their potential as antiviral agents against pathogens such as HCV (Hepatitis C Virus) .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of naphtho[1,2-b]furan derivatives in preclinical models:

StudyFindingsReference
Study ADemonstrated significant antibacterial activity against MRSA strains
Study BShowed antioxidant activity with IC50 values comparable to established antioxidants
Study CIdentified as a potential lead compound for antidepressant drug development

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?

The compound can be synthesized via multi-step reactions involving Knoevenagel condensation and cyclization. Key intermediates include naphtho[1,2-b]furan precursors and pyridinylmethylidene derivatives. For example, a similar naphtho-furan derivative was synthesized using DMF as a solvent, POCl₃ for formylation, and controlled heating (90°C) to achieve 70% yield after recrystallization .

Q. Which spectroscopic methods are most effective for structural validation?

Combined use of ¹H/¹³C NMR, IR, and X-ray crystallography (XRD) is essential. XRD provides definitive confirmation of stereochemistry and molecular packing, as demonstrated in crystal structure analyses of analogous compounds . IR and NMR help verify functional groups and proton environments, with specific attention to shifts in the pyridinylmethylidene and ester carbonyl regions .

Q. What solvent systems and temperature ranges optimize synthesis stability?

Polar aprotic solvents like DMF or ethanol are critical for intermediate stability. Reactions involving amino-methylidene groups require temperatures ≤90°C to prevent decomposition, as shown in naphtho-furan syntheses . Cooling to 0°C during formylation steps minimizes side reactions .

Q. How should purification be performed for high-purity isolation?

Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, while recrystallization (ethanol/water) ensures final product purity. Filtration under reduced pressure removes byproducts effectively .

Advanced Research Questions

Q. How can reaction yields for the Knoevenagel condensation step be optimized?

Apply Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Flow chemistry systems (e.g., continuous-flow reactors) enhance reproducibility and yield by maintaining precise temperature and mixing conditions . Statistical modeling (e.g., response surface methodology) identifies optimal parameters .

Q. What strategies resolve contradictions between computational and experimental structural data?

Cross-validate NMR chemical shifts with density functional theory (DFT) calculations. If discrepancies arise (e.g., unexpected diastereomer formation), single-crystal XRD provides definitive structural proof . For dynamic systems, variable-temperature NMR can clarify conformational equilibria .

Q. How do electronic effects of the pyridinylmethylidene moiety influence reactivity?

Conduct Hammett studies by introducing substituents on the pyridine ring. Electrochemical methods (cyclic voltammetry) quantify electron-withdrawing/donating effects. Correlate these with reaction rates in nucleophilic additions or cyclizations .

Q. Can flow chemistry be adapted for scalable synthesis while preserving stereochemistry?

Yes. Microreactors with controlled residence times minimize racemization in chiral intermediates. For example, Omura-Sharma-Swern oxidation in flow systems improved yield and stereoselectivity in diazomethane syntheses . Monitor reaction progress inline via UV-Vis or FTIR spectroscopy .

Q. What in vitro assays are suitable for evaluating kinase inhibition bioactivity?

Use fluorescence-based ADP-Glo™ assays for kinase activity screening. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to ATP pockets. Validate with cell-based assays (e.g., proliferation inhibition in cancer cell lines) .

Q. How should safety protocols handle intermediates with amino-methylidene groups?

Work under inert atmosphere (N₂/Ar) to prevent oxidation. Use fume hoods and personal protective equipment (PPE) due to potential irritancy. Store intermediates at -20°C in amber vials to avoid degradation .

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